2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-dioxo-2-azaspiro[4.4]nonane core fused with a 1,3,5-trimethylpyrazole moiety via a phenylmethyl linker. The spirocyclic architecture introduces conformational rigidity, which may enhance binding specificity in biological systems or stabilize intermolecular interactions in crystalline states . The trimethylpyrazole group is known for its metabolic stability and hydrophobic interactions, often exploited in medicinal chemistry to improve pharmacokinetic properties.
Properties
Molecular Formula |
C23H28N4O3 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H28N4O3/c1-15-19(16(2)26(3)25-15)12-17-6-8-18(9-7-17)24-20(28)14-27-21(29)13-23(22(27)30)10-4-5-11-23/h6-9H,4-5,10-14H2,1-3H3,(H,24,28) |
InChI Key |
ISHMACNEDMJXKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CN3C(=O)CC4(C3=O)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the acetamide group and the pyrazole moiety. Common reagents used in these reactions include acyl chlorides, amines, and pyrazole derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, thereby modulating the activity of its targets. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its spirocyclic dioxo-azaspiro system and trimethylpyrazole substitution. Below is a comparative analysis with key analogs:
Key Differences and Implications
Spirocyclic vs. Planar Cores: The spirocyclic system in the target compound introduces steric constraints and enhanced dipole moments compared to planar pyrazolone or phenylacetamide analogs. This could improve binding to hydrophobic enzyme pockets or influence crystal packing via directional hydrogen bonds .
Substituent Effects :
- The trimethylpyrazole group in the target compound may enhance metabolic stability compared to halogenated (e.g., dichlorophenyl) or unsubstituted phenyl groups in analogs. Methyl groups reduce oxidative metabolism, a common issue in drug design .
- Halogenated analogs (e.g., dichlorophenyl derivatives) show stronger antifungal activity but may suffer from toxicity concerns .
Crystallographic Behavior :
- The target compound’s spiro core and bulky substituents likely lead to distinct hydrogen-bonding patterns . For example, analogs with planar pyrazole rings form R₂²(10) graph-set motifs via N–H···O bonds, while the spiro system may favor weaker C–H···O interactions or disordered packing .
Synthetic Complexity: The spirocyclic core requires multistep synthesis, including cyclization and stereochemical control, whereas non-spiro analogs are synthesized via straightforward amide coupling .
Research Findings and Data
Bioactivity Predictions (Based on Analogues)
- Antimicrobial Potential: Pyrazole-acetamide hybrids with halogen substituents (e.g., Cl, Br) exhibit IC₅₀ values of 5–20 µM against Candida albicans .
- Kinase Inhibition : Spirocyclic structures are prevalent in kinase inhibitors (e.g., CDK2/4 inhibitors). The dioxo-azaspiro system could mimic ATP-binding motifs, though experimental validation is needed.
Structural Data (Hypothetical Projections)
Biological Activity
The compound 2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide is notable for its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological activity, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a complex structure characterized by a spirocyclic framework and multiple functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 356.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.42 g/mol |
| IUPAC Name | 2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide |
| InChI Key | [To be provided] |
Synthesis
The synthesis of this compound typically involves the annulation of cyclopentane and four-membered rings using readily available starting materials. Key reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions are optimized to achieve high yield and purity with minimal chromatographic purification steps.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. The following areas have been explored:
Anticancer Activity
Research has shown that the compound may inhibit specific protein interactions critical in cancer development. For instance, it has been studied as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction, which is crucial in certain leukemias. This suggests potential therapeutic applications in oncology.
Enzyme Inhibition
The compound's interaction with enzymes such as monoamine oxidases (MAOs) has been investigated. MAOs are important in the metabolism of neurotransmitters, and inhibitors of these enzymes can have implications for treating neurological disorders .
Antimicrobial Properties
Studies have indicated that derivatives of similar structures exhibit antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, its structural analogs show promise in this area.
The mechanism by which this compound exerts its biological effects is still under investigation. It likely involves binding to specific receptors or enzymes, thereby modulating their activity. The presence of the dioxo group and spirocyclic structure may enhance its binding affinity and selectivity for biological targets .
Case Studies
Several case studies provide insights into the biological effects of similar compounds:
- Inhibition of MLL Interaction : A study demonstrated that compounds with a similar spirocyclic structure effectively inhibited the menin-MLL interaction in vitro, leading to reduced cell proliferation in leukemia models.
- Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds against oxidative stress in neuronal cell cultures, highlighting their potential in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
